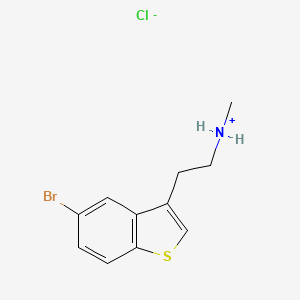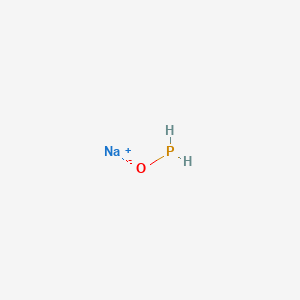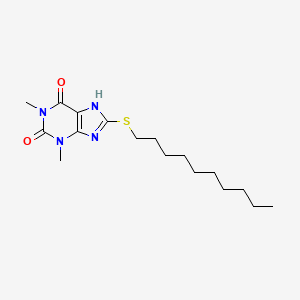
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene is a brominated derivative of 1,4-ethanonaphthalene. This compound is characterized by the presence of two bromine atoms at the 2 and 10 positions on the naphthalene ring. It has the molecular formula C12H12Br2 and a molecular weight of 316.03 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene typically involves the bromination of 1,4-ethanonaphthalene. The reaction is carried out by adding bromine to the parent hydrocarbon under controlled conditions. The reaction conditions include maintaining a specific temperature and using a solvent like carbon tetrachloride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent hydrocarbon.
Oxidation Reactions: Oxidation can lead to the formation of different brominated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Zinc dust in acetic acid is commonly used for the reduction of brominated compounds.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted and reduced derivatives of 1,4-ethanonaphthalene, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include substitution, reduction, and oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,10-Tetrabromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene
- 2,3-Dibromo-1,4-ethenonaphthalene
- 2,2,10-Tribromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene
Uniqueness
2,10-Dibromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H12Br2 |
|---|---|
Molecular Weight |
316.03 g/mol |
IUPAC Name |
(1S,8S)-9,11-dibromotricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C12H12Br2/c13-11-6-10-8-4-2-1-3-7(8)9(11)5-12(10)14/h1-4,9-12H,5-6H2/t9-,10-,11?,12?/m0/s1 |
InChI Key |
XHMCGNJBDOSJKK-JYBOHDQNSA-N |
Isomeric SMILES |
C1[C@@H]2C(C[C@H](C1Br)C3=CC=CC=C23)Br |
Canonical SMILES |
C1C2C(CC(C1Br)C3=CC=CC=C23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


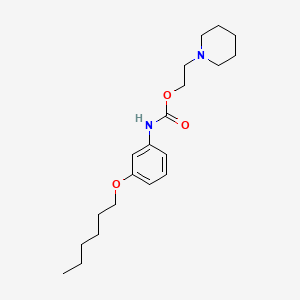
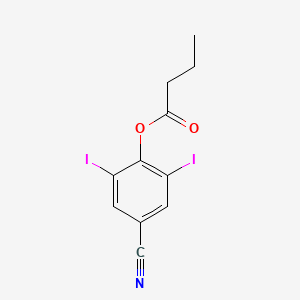
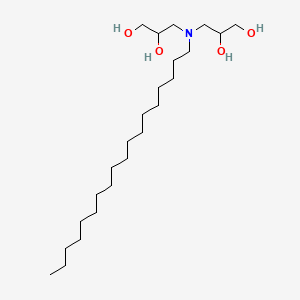
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)
